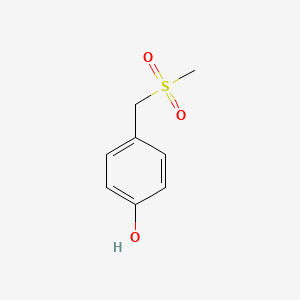

4-(Methylsulfonylmethyl)phenol

Descripción general

Descripción

4-(Methylsulfonyl)phenol, also known as 4-methylsulfonyl phenol, 4-methanesulfonylphenol, 4-hydroxyphenyl methyl sulfone, and other synonyms , is a chemical compound with the molecular formula C7H8O3S . It is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of substituted phenols, such as 4-(Methylsulfonyl)phenol, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenol consists of a phenol group with a methylsulfonyl group attached to the fourth carbon in the phenol ring .Chemical Reactions Analysis

Phenols, including 4-(Methylsulfonyl)phenol, are highly reactive substrates for electrophilic aromatic substitution reactions . They can undergo oxidation to yield quinones . The analysis of polyphenols found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .Physical And Chemical Properties Analysis

4-(Methylsulfonyl)phenol is a tan to pink-brown powder . It has a molecular weight of 172.2 . More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación

Application in Sugar and Polysaccharide Analysis

The phenol-sulfuric acid reaction, involving phenol derivatives, is used to determine sugars and related substances. This reaction is sensitive and stable, useful for analyzing simple sugars, oligosaccharides, polysaccharides, and their derivatives, including methyl ethers with free or potentially free reducing groups. It is particularly beneficial in conjunction with paper partition chromatography for polysaccharides and their methyl derivatives composition analysis (Dubois et al., 1956).

Environmental Applications

4-(Methylsulfonylmethyl)phenol and its derivatives have been studied for environmental applications. For instance, the adsorption of phenols from aqueous solutions using magnetic polysulfone microcapsules containing tributyl phosphate demonstrates potential in treating environmental pollution caused by phenols. This study suggests significant applications in water treatment and pollution control (Yin et al., 2010).

Synthesis of Polyphenols for Solar-Cell Applications

Chemical synthesis of new polyphenols, including 4-((2-phenylhydrazono)methyl)phenol, reveals potential for solar-cell applications. The synthesized polyphenols exhibit high thermal stability and a low bandgap, suggesting they are interesting candidates for solar energy harvesting technologies (Demir, 2012).

Catalysis in Organic Synthesis

In the field of organic synthesis, phenolic compounds like this compound serve as important intermediates. For instance, they are used in the alkylation of phenol with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. These processes have implications for synthesizing various organic compounds, including pharmaceuticals and polymers (Elavarasan et al., 2011).

Development of Anti-Corrosion Compounds

Research into Schiff base compounds bearing phenolic backbones, such as 4-((p-tolylimino)methyl)phenol, reveals their potential as anti-corrosion agents. These compounds exhibit notable efficiency in protecting metals like steel from corrosion, which is crucial in industrial applications (Elemike et al., 2019).

Mecanismo De Acción

Target of Action

It is a phenolic compound, and phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Mode of Action

Phenolic compounds, in general, are known to interact with proteins, leading to changes in their structure and properties . This interaction can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Biotic and abiotic stress factors directly influence the metabolism of plants, which can affect the secondary metabolism and production of phenolic compounds . These factors can include light, temperature, water availability, and soil nutrients, among others .

Safety and Hazards

Propiedades

IUPAC Name |

4-(methylsulfonylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHAFDGMSXOPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3130279.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)